molecular formula C27H35N5O6S3 B14192906 L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine CAS No. 918412-70-1

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine

Cat. No.: B14192906
CAS No.: 918412-70-1
M. Wt: 621.8 g/mol
InChI Key: SWHNEKXYMMNLTI-YFNVTMOMSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is a complex peptide compound composed of cysteine and phenylalanine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.

    Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow further coupling.

    Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The phenyl groups in phenylalanine residues can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral to slightly basic conditions.

    Substitution: Electrophiles like nitronium ion (NO2+) in acidic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified phenylalanine residues with various substituents.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and folding.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its antioxidant properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism by which L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine exerts its effects involves interactions with various molecular targets. The cysteine residues can form disulfide bonds, influencing protein structure and function. The phenylalanine residues contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.

    S-Phenyl-L-cysteine: Contains a phenyl group attached to a cysteine residue.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is unique due to its combination of multiple cysteine and phenylalanine residues, providing a distinct set of chemical and biological properties. This complexity allows for more diverse interactions and applications compared to simpler peptides.

Properties

CAS No.

918412-70-1

Molecular Formula

C27H35N5O6S3

Molecular Weight

621.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C27H35N5O6S3/c28-18(13-39)23(33)31-21(14-40)26(36)30-19(11-16-7-3-1-4-8-16)24(34)29-20(12-17-9-5-2-6-10-17)25(35)32-22(15-41)27(37)38/h1-10,18-22,39-41H,11-15,28H2,(H,29,34)(H,30,36)(H,31,33)(H,32,35)(H,37,38)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

SWHNEKXYMMNLTI-YFNVTMOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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